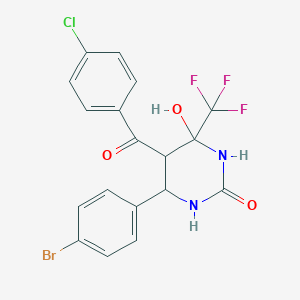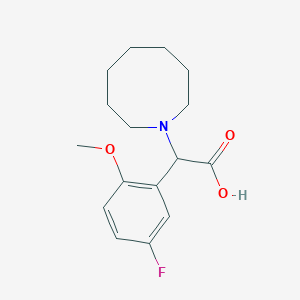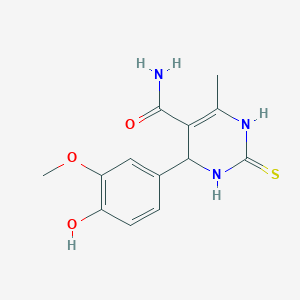![molecular formula C15H12F3N3O2 B3972110 N-(2-furylmethyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B3972110.png)
N-(2-furylmethyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide
Overview
Description
N-(2-furylmethyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide, commonly known as FMA, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and biomedical research. FMA is a benzimidazole derivative that has been synthesized using a variety of methods, and its mechanism of action is believed to involve the inhibition of certain enzymes and receptors in the body. In
Mechanism of Action
Target of Action
CBKinase1_001688, also known as N-(2-furylmethyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide, CBKinase1_014088, N-(2-furylmethyl)-2-[2-(trifluoromethyl)benzimidazolyl]acetamide, or HMS1700M14, is a compound that primarily targets the Casein Kinase 1 (CK1) family . The CK1 family consists of serine/threonine kinases that play a central role in signal transduction . They are involved in phosphorylating key regulatory molecules that participate in various cellular processes such as cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .
Mode of Action
The compound interacts with its targets, the CK1 isoforms, by binding to their active sites. This binding can influence the kinase’s activity, potentially altering the phosphorylation of substrate proteins. The phosphorylation status of these proteins can, in turn, influence their activity, localization, and function .
Biochemical Pathways
The CK1 family regulates key signaling pathways critically involved in tumor progression . By interacting with CK1 isoforms, CBKinase1_001688 can potentially influence these pathways.
Result of Action
The molecular and cellular effects of CBKinase1_001688’s action are largely dependent on its interaction with CK1 isoforms. Given the role of CK1 in various cellular processes, the compound could potentially influence cell cycle progression, transcription and translation processes, cytoskeletal structure, cell-cell adhesion, and signal transduction . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like CBKinase1_001688. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . Additionally, the cellular environment, including the presence of other proteins and the state of the cell, can also influence the compound’s efficacy. Understanding these environmental influences is crucial for optimizing the use of CBKinase1_001688 as a therapeutic agent.
Advantages and Limitations for Lab Experiments
FMA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and high yield. It has also been shown to have low toxicity and high selectivity for its target enzymes and receptors. However, FMA has some limitations for lab experiments. It has limited solubility in water, which can make it difficult to use in certain assays. It also has a relatively short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on FMA. One area of interest is the development of FMA-based drugs for the treatment of various diseases, including cancer and inflammation. Another area of interest is the use of FMA as a fluorescent probe for imaging studies. Further research is also needed to elucidate the exact mechanism of action of FMA and to optimize its synthesis and formulation for use in biomedical research.
Scientific Research Applications
FMA has been studied for its potential applications in drug development and biomedical research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the treatment of various diseases. FMA has also been studied for its potential use as a fluorescent probe for imaging studies.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O2/c16-15(17,18)14-20-11-5-1-2-6-12(11)21(14)9-13(22)19-8-10-4-3-7-23-10/h1-7H,8-9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVURCJJVPHVGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NCC3=CC=CO3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2,4-dichlorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3972045.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3972055.png)


![2-{4-[1-(2-bromobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3972104.png)
![1-acetyl-17-(4-biphenylyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3972116.png)


![1-[1-(3-chlorobenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3972131.png)
![1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate](/img/structure/B3972139.png)
![3,3-dimethyl-5-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B3972142.png)
![1-[1-(2-ethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate](/img/structure/B3972143.png)
![1-(2-fluorophenyl)-4-[1-(3-pyridinylmethyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3972149.png)